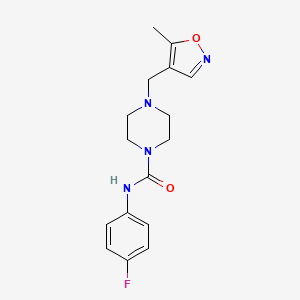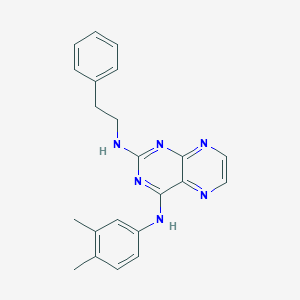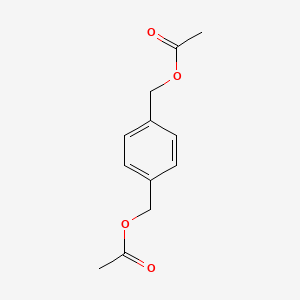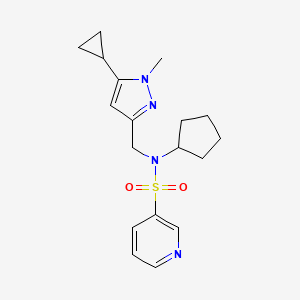
N-(4-fluorophenyl)-4-((5-methylisoxazol-4-yl)methyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-4-((5-methylisoxazol-4-yl)methyl)piperazine-1-carboxamide, also known as ML297, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a selective activator of the G protein-coupled receptor GPR139, which is expressed in the brain and other tissues.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Researchers have synthesized a series of compounds with structures closely related to "N-(4-fluorophenyl)-4-((5-methylisoxazol-4-yl)methyl)piperazine-1-carboxamide," exploring their biological activities, including antiviral and antimicrobial effects. For instance, new urea and thiourea derivatives of piperazine doped with febuxostat showed promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity, highlighting the potential for developing novel antiviral and antibacterial agents (Reddy et al., 2013).
Radioligand Development for Neuroreceptor Imaging
- Analogues of "N-(4-fluorophenyl)-4-((5-methylisoxazol-4-yl)methyl)piperazine-1-carboxamide" have been evaluated as potential PET tracers for neuroreceptor imaging, indicating their utility in studying neuropsychiatric disorders. The development of N-[(18)F]-fluoropyridin-2-yl derivatives as analogs of WAY100635 demonstrated high affinity for serotonin 5-HT(1A) receptors, suggesting their application in in vivo quantification of these receptors in neuropsychiatric disorder studies (García et al., 2014).
Chemical Structure and Drug Design
- The chemical structure and characterization of related compounds, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, have been extensively studied, providing insights into the design and synthesis of new molecules with potential therapeutic applications. These studies contribute to understanding the relationship between chemical structure and biological activity, aiding in the development of drugs with optimized efficacy and safety profiles (Sanjeevarayappa et al., 2015).
Discovery and Optimization of New Therapeutics
- The exploration of derivatives of "N-(4-fluorophenyl)-4-((5-methylisoxazol-4-yl)methyl)piperazine-1-carboxamide" has led to the discovery of compounds with inhibitory activity against various targets, such as soluble epoxide hydrolase. This underscores the compound's significance in the discovery and optimization of new therapeutic agents for treating diseases related to the dysregulation of this enzyme (Thalji et al., 2013).
Molecular Docking and Drug Design
- Molecular docking studies of related compounds have provided valuable insights into the interaction between these molecules and biological targets, facilitating the design of more potent and selective drugs. Such research highlights the utility of "N-(4-fluorophenyl)-4-((5-methylisoxazol-4-yl)methyl)piperazine-1-carboxamide" and its analogues in the rational design of new therapeutic agents (Balaraju et al., 2019).
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O2/c1-12-13(10-18-23-12)11-20-6-8-21(9-7-20)16(22)19-15-4-2-14(17)3-5-15/h2-5,10H,6-9,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZHYAAYSXDBRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCN(CC2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-4-((5-methylisoxazol-4-yl)methyl)piperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-phenylsulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2633367.png)


![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2633374.png)

![2-[4-(Aminomethyl)triazol-1-yl]-N-(3,5-dichlorophenyl)acetamide;hydrochloride](/img/structure/B2633376.png)



![(4-(benzo[d][1,3]dioxol-5-yl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2633383.png)

